molecular formula C15H15N3O2S2 B11432134 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B11432134
M. Wt: 333.4 g/mol
InChI Key: AOYYEFACLOJBSQ-UHFFFAOYSA-N
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Description

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide moiety using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as triethylamine or calcium chloride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE include other thieno[3,2-d]pyrimidine derivatives and heterocyclic compounds with similar structures. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Examples of similar compounds include thieno[3,4-b]pyridine derivatives and pyrido[2,3-d]pyrimidin-5-ones .

Properties

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C15H15N3O2S2/c1-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,19)

InChI Key

AOYYEFACLOJBSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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